molecular formula C27H25N3O6 B11136563 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11136563
M. Wt: 487.5 g/mol
InChI Key: LIAGXIVRRHQKPK-BZZOAKBMSA-N
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Description

3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolone core, substituted with hydroxy, benzoyl, nitrophenyl, and pyridinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nitration, and alkylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as Lewis acids for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrrolones, which can be further functionalized for specific applications.

Scientific Research Applications

3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25N3O6/c1-17(2)16-36-22-10-8-19(9-11-22)25(31)23-24(20-6-3-7-21(13-20)30(34)35)29(27(33)26(23)32)15-18-5-4-12-28-14-18/h3-14,17,24,31H,15-16H2,1-2H3/b25-23-

InChI Key

LIAGXIVRRHQKPK-BZZOAKBMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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